molecular formula C18H24BrN3O3 B2638901 Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2402830-67-3

Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No. B2638901
CAS RN: 2402830-67-3
M. Wt: 410.312
InChI Key: XLBCVHBOIXKKDN-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The bromine atom at the 6-position of the pyridine ring indicates that it could be used in further reactions as a leaving group. The compound also contains a spirocyclic structure (diazaspiro[3.5]nonane), which is a type of cyclic compound that has two rings sharing a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the bromine atom, and the formation of the spirocyclic structure. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the spirocyclic structure and the pyridine ring. The presence of nitrogen in the rings also suggests that the compound could exhibit tautomeric behavior .


Chemical Reactions Analysis

The bromine atom on the pyridine ring could potentially be substituted in a nucleophilic aromatic substitution reaction. The carbonyl groups could undergo various reactions typical of carbonyls, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including stereochemistry. Some general predictions can be made based on its functional groups. For example, the presence of a tert-butyl ester suggests that it would be quite hydrophobic .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact toxicity or hazards associated with this compound .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. Given its complex structure, it could be of interest in the field of synthetic organic chemistry .

properties

IUPAC Name

tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O3/c1-17(2,3)25-16(24)21-8-4-7-18(10-21)11-22(12-18)15(23)13-5-6-14(19)20-9-13/h5-6,9H,4,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBCVHBOIXKKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C(=O)C3=CN=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate

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